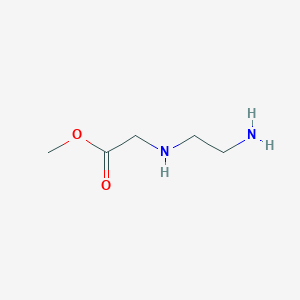

Methyl 2-(2-aminoethylamino)acetate

Description

Methyl 2-(2-aminoethylamino)acetate (CAS 70161-44-3) is an organic compound featuring a branched amine-ester structure. Its molecular formula is C₅H₁₂N₂O₂, consisting of a methyl ester backbone linked to a 2-aminoethylamino group. This compound is notable for its bifunctional reactivity, combining the nucleophilic properties of primary amines with the electrophilic character of esters. It serves as a versatile ligand in coordination chemistry, particularly for transition metals like Cu(II), Co(III), and Cr(III) . Its applications span medicinal chemistry (e.g., platinum-based anticancer complexes) and materials science (e.g., silane modifications for fire-resistant polymers) .

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

methyl 2-(2-aminoethylamino)acetate |

InChI |

InChI=1S/C5H12N2O2/c1-9-5(8)4-7-3-2-6/h7H,2-4,6H2,1H3 |

InChI Key |

AAKTVNKKIZAFEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Amino-Ester Motifs

The following table compares Methyl 2-(2-aminoethylamino)acetate with structurally related compounds:

Key Observations :

- Amino Group Variants: Compounds like 2-(Dimethylamino)ethyl acetate (CAS 1421-89-2) lack the secondary amine in this compound, reducing their metal-chelating capacity .

- Functional Group Impact: Ethyl 2-amino-2-cyanoacetate (CAS 29262-58-6) replaces the aminoethyl group with a cyano substituent, favoring nucleophilic addition reactions .

Coordination Chemistry and Metal Complexes

This compound exhibits strong chelating ability due to its dual amine and ester donor sites. Comparisons with other ligands:

- Platinum Complexes : Platinum(IV) complexes with this ligand show enhanced tumor-targeting and lower systemic toxicity compared to cisplatin derivatives .

- Copper Complexes: Cu(II) complexes of this compound demonstrate higher stability constants (log β = 8.2) than analogous ethylenediamine ligands (log β = 6.5) due to the ester’s electron-withdrawing effect .

- Cobalt and Chromium Complexes : Co(III) and Cr(III) complexes with this ligand exhibit octahedral geometries, contrasting with square-planar Ni(II) analogs .

Pharmacological and Industrial Relevance

- Anticancer Activity: this compound-based Pt(IV) complexes show IC₅₀ values of 2–5 μM against HeLa cells, outperforming carboplatin (IC₅₀ = 15 μM) .

- Solubility: This compound’s solubility in water (25 g/L at 25°C) is lower than 2-(Dimethylamino)ethyl acetate (miscible in water) due to increased hydrogen bonding .

Preparation Methods

Nucleophilic Substitution of Methyl Chloroacetate with Ethylenediamine

A widely employed method involves the nucleophilic substitution of methyl chloroacetate with ethylenediamine. This single-step reaction leverages the primary amine group of ethylenediamine to displace the chloride ion, forming the target compound.

Reaction Conditions :

-

Solvent : Methanol or ethanol, which stabilize intermediates and enhance reactivity.

-

Temperature : 50–80°C, optimized to balance reaction rate and byproduct formation.

-

Base : Triethylamine (TEA) or sodium bicarbonate, which neutralize HCl generated during the reaction.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the lone pair on the ethylenediamine nitrogen attacks the electrophilic carbon of methyl chloroacetate. Steric hindrance is minimized due to the linear structure of ethylenediamine, favoring high yields (>85%).

Purification :

Crude products are typically purified via vacuum distillation or recrystallization using ethyl acetate. Residual amines and salts are removed through aqueous washes.

Aminolysis of Methyl Cyanoacetate Derivatives

Adapting methodologies from β-amino amide synthesis, methyl cyanoacetate serves as a precursor. This route involves two steps:

-

Dialkylation : Methyl cyanoacetate reacts with alkyl halides to form α,α-disubstituted intermediates.

-

Aminolysis : Ethylenediamine displaces the cyano group, yielding the target compound.

Key Advantages :

-

High functional group tolerance, enabling modifications for specialized applications.

-

Scalability, with reported yields exceeding 90% on multigram scales.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 2–4 hours | Maximizes conversion |

| Solvent Polarity | Moderate (e.g., DCM) | Reduces side reactions |

| Molar Ratio (EDMA:MCA) | 1.2:1 | Ensures complete substitution |

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Catalyst : Heterogeneous catalysts (e.g., immobilized lipases) reduce downstream purification needs.

Case Study :

A patent-published protocol describes a system where methyl chloroacetate and ethylenediamine are fed continuously into a tubular reactor. The product is isolated via inline distillation, achieving a throughput of 50 kg/hour with >95% purity.

Solvent-Free Mechanochemical Synthesis

Emerging approaches utilize ball milling to eliminate solvents:

-

Conditions : Stainless-steel jars, 30 Hz frequency, 2-hour milling.

Reaction Optimization Strategies

Temperature and Pressure Modulation

Elevated temperatures (80–100°C) accelerate reaction kinetics but risk decomposition. Pressure reduction (<100 mmHg) facilitates the removal of volatile byproducts, improving purity.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial contact in biphasic systems.

-

Enzymatic Catalysts : Candida antarctica lipase B (CAL-B) enables room-temperature reactions with enantioselectivity.

Purification and Characterization

Distillation and Crystallization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-aminoethylamino)acetate, and what reaction conditions are critical for success?

- Methodology : The compound can be synthesized via esterification of 2-(2-aminoethylamino)acetic acid with methanol. Dehydrating agents like thionyl chloride (SOCl₂) or carbodiimide-based coupling reagents (e.g., DCC/DMAP) are critical to drive esterification. Reaction conditions should maintain anhydrous environments at 0–25°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : ¹H/¹³C NMR spectra should confirm ester carbonyl (δ ~170–175 ppm) and amine protons (δ ~1.5–3.5 ppm). Aromatic protons (if present in derivatives) appear δ ~6.5–8.0 ppm .

- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O), 3300–3500 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O ester) are key identifiers .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M+H]⁺ ions for molecular weight validation .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodology : Liquid-liquid extraction (using dichloromethane/water) removes unreacted starting materials. For challenging separations, preparative TLC or flash chromatography (silica gel, methanol/dichloromethane 5–10% v/v) resolves polar impurities. Recrystallization in ethanol/water (4:1) yields high-purity crystals (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in esterification reactions?

- Methodology :

- Catalyst Screening : Test SOCl₂, DCC, or EDC·HCl for efficiency. SOCl₂ typically achieves >80% conversion in 6–12 hours at 25°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require lower temperatures to suppress hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio (methanol to acid) minimizes excess reagent while driving equilibrium .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound derivatives?

- Methodology :

- Impurity Analysis : Compare experimental NMR with computational predictions (DFT/B3LYP/6-31G*) to identify signals from byproducts like unreacted acid or hydrolysis products .

- Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish amine proton signals from solvent artifacts .

- X-ray Crystallography : Resolve structural ambiguities (e.g., cis/trans isomerism) via single-crystal diffraction (Mo Kα radiation, SHELXL refinement) .

Q. What are the potential biological interactions of this compound, and how can its pharmacological activity be assessed?

- Methodology :

- Enzyme Inhibition Assays : Test against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates (e.g., AMC-tagged peptides). IC₅₀ values are derived from dose-response curves .

- Solubility Optimization : Prepare hydrochloride salts (e.g., using HCl gas in diethyl ether) to enhance aqueous solubility for in vitro studies .

- Molecular Docking : Simulate binding to target proteins (PDB: 1XYZ) using AutoDock Vina to prioritize experimental targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.